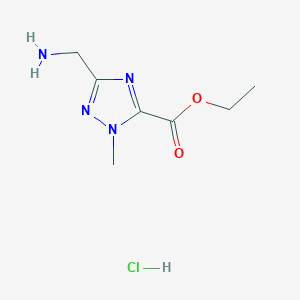![molecular formula C21H24Cl2N2O3 B2927255 N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide CAS No. 479556-00-8](/img/structure/B2927255.png)
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DPA is a member of the piperidine class of compounds and has been shown to have a wide range of biological effects.
Wirkmechanismus
The exact mechanism of action of DPA is not fully understood, but it is believed to act on several different receptors in the brain and nervous system. DPA has been shown to interact with the mu-opioid receptor, the delta-opioid receptor, and the nociceptin/orphanin FQ peptide receptor. Additionally, DPA has been shown to inhibit the reuptake of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects are believed to contribute to the analgesic, anti-addictive, and neuroprotective effects of DPA.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the inhibition of inflammatory signaling pathways, and the regulation of ion channels. Additionally, DPA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. However, the exact biochemical and physiological effects of DPA are still being studied, and more research is needed to fully understand its mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPA in lab experiments is its specificity for certain receptors and signaling pathways. This specificity allows researchers to isolate the effects of DPA and study its mechanisms of action in a controlled environment. Additionally, DPA has been shown to have low toxicity and is well-tolerated in animal models, making it a safe and reliable compound for use in lab experiments. However, one of the limitations of using DPA in lab experiments is its relatively high cost, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of research is the development of more efficient synthesis methods for DPA, which could reduce its cost and make it more widely available for research. Additionally, more research is needed to fully understand the mechanisms of action of DPA and its effects on different receptors and signaling pathways. Finally, more research is needed to explore the potential pharmacological applications of DPA, particularly in the areas of pain management, addiction treatment, and neurological disorders.
Synthesemethoden
The synthesis of DPA involves a multi-step process that requires specialized equipment and expertise. The starting material for the synthesis is 3,4-dichlorobenzylamine, which is reacted with 4-piperidone to form the intermediate product, 1-(3,4-dichlorobenzyl)-4-piperidone. This intermediate is then reacted with 4-methoxyphenol to form the final product, N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide. The synthesis of DPA has been optimized over the years, and several variations of the method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential pharmacological applications. Some of the research areas where DPA has shown promise include pain management, addiction treatment, and neurological disorders. DPA has been shown to have analgesic effects in animal models of pain, and it has been suggested that it may be a useful alternative to opioid-based pain medications. Additionally, DPA has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for addiction treatment. Finally, DPA has been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O3/c1-27-17-3-5-18(6-4-17)28-14-21(26)24-16-8-10-25(11-9-16)13-15-2-7-19(22)20(23)12-15/h2-7,12,16H,8-11,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYFALKIGQGAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2927172.png)
![Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate](/img/structure/B2927173.png)
![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2927183.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927184.png)
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)
![3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2927186.png)




![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)
